molecular formula C21H24N2O3 B11174010 2-{[(4-methylphenyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide

2-{[(4-methylphenyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide

Cat. No.: B11174010
M. Wt: 352.4 g/mol
InChI Key: CBWMDEGMQGZEHP-UHFFFAOYSA-N
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Description

2-{[(4-methylphenyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core, substituted with a 4-methylphenyl group and a tetrahydrofuran-2-ylmethyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-methylphenyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 4-methylphenylamine with acetyl chloride to form 4-methylphenylacetamide. This intermediate is then reacted with benzoyl chloride in the presence of a base to yield the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-methylphenyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(4-methylphenyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(4-methylphenyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-methylphenyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

2-[[2-(4-methylphenyl)acetyl]amino]-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C21H24N2O3/c1-15-8-10-16(11-9-15)13-20(24)23-19-7-3-2-6-18(19)21(25)22-14-17-5-4-12-26-17/h2-3,6-11,17H,4-5,12-14H2,1H3,(H,22,25)(H,23,24)

InChI Key

CBWMDEGMQGZEHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C(=O)NCC3CCCO3

Origin of Product

United States

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